molecular formula C10H7F3O2 B053788 7-(Trifluoromethyl)chroman-4-one CAS No. 111141-02-7

7-(Trifluoromethyl)chroman-4-one

Cat. No. B053788
M. Wt: 216.16 g/mol
InChI Key: BDGGJAUEQDZWRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes, including 7-(Trifluoromethyl)chroman-4-one, involves regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. This process yields high regioselectivity and good yields after acid hydrolysis. Further oxidation and reduction steps lead to the formation of fluorinated analogues of natural compounds, demonstrating the versatility of this synthetic approach (Sosnovskikh et al., 2003).

Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)chroman-4-one and its derivatives has been extensively studied to understand the influence of the trifluoromethyl group on the compound's chemical behavior and stability. Structural analysis through methods such as X-ray diffraction and spectroscopy reveals that the trifluoromethyl group significantly impacts the electronic distribution within the molecule, thereby affecting its reactivity and properties (Singh et al., 2013).

Chemical Reactions and Properties

7-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction, which can be manipulated to produce a wide range of fluorinated organic compounds. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of the trifluoromethyl group, which imparts a unique reactivity profile to the molecule (Prakash et al., 2017).

Physical Properties Analysis

The physical properties of 7-(Trifluoromethyl)chroman-4-one, such as melting point, boiling point, solubility, and stability, are critical for its application in synthesis and material science. The trifluoromethyl group enhances the compound's stability and solubility in organic solvents, making it an advantageous intermediate for pharmaceutical and agrochemical synthesis (Takano et al., 2006).

Chemical Properties Analysis

7-(Trifluoromethyl)chroman-4-one exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group. This group affects the acidity of protons adjacent to the carbonyl group, the compound's reactivity towards nucleophilic addition, and its overall electronic structure, influencing the design and synthesis of novel compounds for various applications (Rathore & Kumar, 2006).

Scientific Research Applications

  • Scientific Field: Organic & Biomolecular Chemistry

    • Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
  • Scientific Field: Medicinal Chemistry

    • Chroman-4-one is one of the most important structural motifs that occur in pharmaceuticals and natural products .
    • These compounds exhibit various biological activities, such as antibacterial, antioxidant, SIRT2 inhibitors, anti-HIV and estrogenic properties .
  • Scientific Field: Organic & Biomolecular Chemistry

    • Application : Synthesis of 4-chromanone-derived compounds .
    • Method : Various synthetic methods have been developed for the preparation of chroman-4-one derivatives . These methods focus on improving the methodologies of 4-chromanone-derived compounds .
    • Results : The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
  • Scientific Field: Photoredox Catalysis

    • Application : Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
    • Method : The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, photoredox catalyst, base, anhydrous solvent and inert atmosphere constitute the key parameters for the success of the developed transformation .
    • Results : The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
  • Scientific Field: Organic & Biomolecular Chemistry

    • Application : Synthesis of 4-chromanone-derived compounds .
    • Method : Various synthetic methods have been developed for the preparation of chroman-4-one derivatives . These methods focus on improving the methodologies of 4-chromanone-derived compounds .
    • Results : The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
  • Scientific Field: Photoredox Catalysis

    • Application : Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
    • Method : The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, photoredox catalyst, base, anhydrous solvent and inert atmosphere constitute the key parameters for the success of the developed transformation .
    • Results : The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet .

Future Directions

Given the significant role of 7-(Trifluoromethyl)chroman-4-one in medicinal chemistry and drug discovery, future research could focus on improving the methodologies of 4-chromanone-derived compounds . This could lead to the development of new synthetic compounds with remarkable biological and pharmaceutical activities .

properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGGJAUEQDZWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553207
Record name 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)chroman-4-one

CAS RN

111141-02-7
Record name 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-trifluoromethyl-phenol according to EP1908753. MS (DCI/NH3) m/z 234 (M+NH4)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YC Liu, P Chen, XJ Li, BQ Xiong, Y Liu… - The Journal of …, 2022 - ACS Publications
Heterocyclic compounds, especially oxygen-containing heterocyclic compounds, are crucial moieties in bioactive compounds and drug leads. Substituted chroman-4-ones are a kind of …
Number of citations: 8 pubs.acs.org

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